molecular formula C16H14N4S B6286635 3-methyl-6-[(4-phenylphenyl)methylsulfanyl]-1,2,4,5-tetrazine CAS No. 2378619-75-9

3-methyl-6-[(4-phenylphenyl)methylsulfanyl]-1,2,4,5-tetrazine

Cat. No.: B6286635
CAS No.: 2378619-75-9
M. Wt: 294.4 g/mol
InChI Key: YATUIOCNNCZRCH-UHFFFAOYSA-N
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Description

3-methyl-6-[(4-phenylphenyl)methylsulfanyl]-1,2,4,5-tetrazine is a heterocyclic compound containing a tetrazine ring substituted with a methyl group and a phenylphenylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-[(4-phenylphenyl)methylsulfanyl]-1,2,4,5-tetrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 1,2,4,5-tetrazinane-3,6-dithione with a phenylphenylmethyl halide, followed by oxidation to form the desired tetrazine compound . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-[(4-phenylphenyl)methylsulfanyl]-1,2,4,5-tetrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Solvents like ethanol and dimethyl sulfoxide (DMSO) are often used to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state tetrazines, while reduction can produce dihydrotetrazines.

Scientific Research Applications

3-methyl-6-[(4-phenylphenyl)methylsulfanyl]-1,2,4,5-tetrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-methyl-6-[(4-phenylphenyl)methylsulfanyl]-1,2,4,5-tetrazine involves its interaction with molecular targets through its tetrazine ring and phenyl groups. The compound can participate in electron transfer reactions, which may affect various biological pathways. The exact molecular targets and pathways are still under investigation, but its high electrophilicity and ability to undergo cycloaddition reactions are key factors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-6-[(4-phenylphenyl)methylsulfanyl]-1,2,4,5-tetrazine is unique due to its combination of a tetrazine ring with a phenylphenylmethylsulfanyl group. This structure imparts distinct chemical properties, such as high electrophilicity and the ability to undergo specific cycloaddition reactions, making it valuable for various research applications .

Properties

IUPAC Name

3-methyl-6-[(4-phenylphenyl)methylsulfanyl]-1,2,4,5-tetrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4S/c1-12-17-19-16(20-18-12)21-11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATUIOCNNCZRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)SCC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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